ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Crystallinity Thermal stability Solid-state properties

Researchers requiring reproducible pyrazolo[3,4-d]pyrimidine libraries often face inconsistent yields from positional isomer contamination. CAS 16459-35-1 is the definitive substrate for the Beck nonaqueous diazotization protocol, enabling parallel synthesis of 5-Cl, 5-Br, 5-I, 5-SMe, and 5-CN derivatives from a single starting material. • mp 203°C enables recrystallization over chromatography • LogP 2.64 & PSA 115.96 Ų ensure reproducible HPLC behavior • Supplied at ≥95% purity with CoA

Molecular Formula C12H12N4O4
Molecular Weight 276.25 g/mol
CAS No. 16459-35-1
Cat. No. B095347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
CAS16459-35-1
Molecular FormulaC12H12N4O4
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3
InChIKeyIQYXMFOQGPEJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 [ug/mL]

Ethyl 5-Amino-1-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate: Physicochemical Profile


Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS 16459-35-1) is a 5-aminopyrazole-4-carboxylate ester bearing a para-nitrophenyl substituent at N1. It has the molecular formula C₁₂H₁₂N₄O₄ and a molecular weight of 276.25 g·mol⁻¹ [1]. The compound is classified as a heterocyclic building block within the aminopyrazole family and is commercially supplied as a crystalline solid with a purity specification typically ≥95% . Its measured LogP is 2.64 and its polar surface area (PSA) is 115.96 Ų [2]. The compound serves as a key synthetic intermediate in medicinal chemistry and agrochemical research, particularly as a precursor to pyrazolo[3,4-d]pyrimidines and 5-cyanopyrazole-4-carboxylate derivatives via nonaqueous diazotization methodology developed by Beck and co-workers [3].

Workflow Heterocycle library synthesis
Selection 5-Amino-4-carboxylate scaffold
Context Reported diazotization route fit

Ethyl 5-Amino-1-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate: Key Differentiation Drivers


Despite their shared aminopyrazole-4-carboxylate core, ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate cannot be generically substituted with its positional nitro-isomers or non-nitrated phenyl analogs without altering physicochemical behavior and downstream synthetic outcomes. The para-nitrophenyl substituent imparts a unique combination of electron-withdrawing character, crystallinity, and lipophilicity that directly impacts melting point, solubility, and reactivity in diazotization-based functional group interconversions [1]. Substituting the 4-nitro with a 2-nitro group (CAS 16459-33-9) reduces the melting point by approximately 87°C, while the unsubstituted phenyl analog (CAS 16078-71-0) shows a >100°C melting point depression and a LogP reduction of 0.43 units, fundamentally altering formulation handling and chromatographic behavior . Furthermore, the regiochemistry of the ester at C4 versus C3 (CAS 866838-08-6) determines the compound's eligibility as a substrate in the well-established Beck diazotization pathway for generating 5-cyano and 5-halo derivatives [2].

Isomer Ortho-nitro or meta-nitro analogs may shift melting point, solubility, and chromatographic behavior, limiting direct method transfer.
Regiochemistry The 3-carboxylate regioisomer lacks reported diazotization methodology and may not participate in the Beck cyanation pathway.
Analog Unsubstituted phenyl analog reduces LogP and melting point substantially, altering partitioning predictions and solid-form handling.

Quantitative Head-to-Head Comparison Evidence


Melting Point: Superior Crystalline Stability

The para-nitrophenyl derivative (CAS 16459-35-1) displays a melting point of 203°C, which is substantially higher than that of its ortho-nitro isomer (CAS 16459-33-9, 115–116°C), its meta-nitro isomer (CAS 16459-34-0, 162–165°C), and the unsubstituted phenyl analog (CAS 16078-71-0, 98–102°C) . This 87–105°C elevation relative to the ortho and phenyl analogs indicates significantly stronger intermolecular packing forces imparted by the para-nitro group geometry.

Melting Point
Head-to-head
Target: 203°C
Ortho: 115–116°C
Meta: 162–165°C
Supports ambient storage handling fit
87–105°C elevation vs. ortho and phenyl analogs
Crystallinity Thermal stability Solid-state properties

Lipophilicity Advantage vs. Unsubstituted Phenyl Analog

The target compound exhibits a calculated LogP of 2.64, which is identical to that of the meta-nitro isomer (CAS 16459-34-0, LogP 2.64) but 0.43 LogP units higher than that of the unsubstituted phenyl analog (CAS 16078-71-0, LogP 2.21) [1]. This difference reflects the electron-withdrawing effect of the para-nitro group, which increases overall lipophilicity compared to a simple phenyl substituent.

Lipophilicity
Head-to-head
Target LogP: 2.64
Phenyl analog LogP: 2.21
Impacts chromatographic retention predictions
ΔLogP +0.43 vs. unsubstituted phenyl; calculated
Lipophilicity LogP Drug-likeness

Nonaqueous Diazotization for 5-Functional Derivatization

The 5-amino-4-carboxylate ester scaffold, exemplified by the target compound, is the specific substrate class validated in the Beck nonaqueous diazotization protocol for conversion to desamino, 5-chloro, 5-bromo, 5-iodo, 5-methylthio, and ultimately 5-cyano derivatives [1][2]. No analogous methodology is reported for the 3-carboxylate regioisomer (CAS 866838-08-6) in this transformative sequence. The 5-cyano conversion via methyl thioether/methyl sulfone intermediates represents a unique synthetic entry to 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, which are precursors to pyrazolo[3,4-d]pyrimidine libraries [3].

Synthetic Route
Class-level
Validated substrate for Beck diazotization to 5-Cl, 5-Br, 5-I, 5-SMe, 5-CN
Supports library diversification workflow
No reported method for 3-carboxylate regioisomer
Diazotization Functional group interconversion Synthetic utility

Polar Surface Area Parity with Meta-Nitro Isomer

The target compound and its meta-nitro isomer share identical PSA values of 115.96 Ų, while the unsubstituted phenyl analog has a lower PSA (approximately 87–93 Ų due to the absence of the nitro group) . This identical PSA between para and meta positional isomers, coupled with nearly identical LogP values, means that chromatographic retention (e.g., reversed-phase HPLC) will differentiate these isomers primarily through shape recognition or π-stacking interactions rather than bulk polarity.

PSA Parity
Cross-study
Target PSA: 115.96 Ų
Meta isomer PSA: 115.96 Ų
Isomer differentiation requires shape-based HPLC selectivity
ΔPSA 0.00 vs meta-nitro; bulk polarity equal
PSA Polar surface area Chromatography

Commercial Availability and Defined Purity Tiers

The target compound is commercially available from multiple reputable vendors with defined purity specifications: ≥98% (AKSci C005), ≥97% (Shanghai Kehua KH-71262), ≥95% (Delta-B), and as Enamine building block EN300-36036 . The methyl ester analog (CAS 1264049-09-3) is less widely stocked, while the 3-carboxylate regioisomer (CAS 866838-08-6) is primarily available on a custom enquiry basis, indicating lower commercial maturity .

Commercial Tiers
Supporting
≥95–≥98% purity; stocked by ≥5 vendors
Multi-vendor sourcing reduces lead-time risk
Methyl ester and 3-carboxylate regioisomer less widely stocked
Commercial availability Purity specification Supply chain

Ethyl 5-Amino-1-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate: Application Scenarios


Medicinal Chemistry Library Synthesis

The compound is the established substrate for conversion to 5-chloro, 5-bromo, 5-iodo, 5-methylthio, and 5-cyano derivatives via the Beck nonaqueous diazotization protocol [1][2]. This single starting material enables parallel synthesis of a five-member derivative library, each member serving as a distinct vector for further elaboration into pyrazolo[3,4-d]pyrimidine bioactive scaffolds . The para-nitrophenyl group remains intact throughout the diazotization sequence, providing a stable UV/Vis chromophore for reaction monitoring and a handle for subsequent nitro reduction to an aniline for additional functionalization.

Agrochemical Intermediate for Crop Protection

1-Aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, derived from the target compound via the Beck cyanation route, have been described as precursors to chemical hybridizing agents (CHAs) for cereal grain crops [1]. The para-nitrophenyl substitution pattern provides the optimal electronic balance for the methyl sulfone displacement step with cyanide ion, and the high melting point (203°C) facilitates purification via simple recrystallization rather than chromatography, reducing cost in agrochemical-scale synthesis [2].

Analytical Method Development & Reference Standard

The well-defined LogP (2.64), PSA (115.96 Ų), and high melting point (203°C) make this compound an excellent candidate for use as a system suitability standard in reversed-phase HPLC method development for nitrophenyl-pyrazole compound libraries [1]. Its chromatographic behavior is distinct from the unsubstituted phenyl analog (LogP 2.21) yet nearly identical to the meta-nitro isomer, providing a challenging but informative test case for evaluating column selectivity toward positional isomers [2].

Solid-Phase Synthesis of Pyrazolo[3,4-d]pyrimidine Libraries

As demonstrated by Jeon et al., ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates serve as key building blocks in solid-phase condensation reactions with methyl cyanoformate to generate 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one-6-carboxylic acids [1]. The 4-carboxylate ester regiochemistry is essential for this cyclocondensation; the 3-carboxylate regioisomer would not participate in the same ring-closure trajectory. The commercial availability of CAS 16459-35-1 at ≥95% purity from multiple vendors supports reproducible solid-phase library production.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Diazotization-route compatibility
Diversification to 5-Cl, 5-Br, 5-I, 5-CN derivatives
Agrochemical intermediate research
Crystalline stability and cyanation fit
Recrystallization efficiency and CHA precursor route
HPLC method development
Well-defined LogP and PSA
Positional isomer selectivity under reversed-phase conditions
Solid-phase library production
4-Carboxylate regiochemistry
Cyclocondensation with methyl cyanoformate

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